N-(2-oxoazepan-3-yl)propenamide is a chemical compound that falls within the class of amides, characterized by the presence of an azepane ring and a propenamide group. This compound is notable for its potential applications in pharmaceuticals and medicinal chemistry due to its structural properties and biological activity.
The compound can be synthesized through various chemical processes, including amidation reactions, which involve the coupling of carboxylic acids with amines. It has been referenced in several scientific studies and patent applications, indicating its relevance in drug development and organic synthesis .
N-(2-oxoazepan-3-yl)propenamide is classified as an organic compound, specifically an amide. Its structure features a seven-membered azepane ring with a ketone functional group (2-oxo) and a propenamide moiety. This classification allows it to be studied for various biological activities, particularly in relation to receptor interactions and pharmacological effects.
The synthesis of N-(2-oxoazepan-3-yl)propenamide can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high purity and yield. Techniques such as chromatography may be employed for purification purposes.
N-(2-oxoazepan-3-yl)propenamide has a unique molecular structure characterized by:
The molecular formula for N-(2-oxoazepan-3-yl)propenamide is typically represented as , where specific values for , , , and will depend on the precise structure being referenced. The compound's molecular weight, boiling point, melting point, and solubility characteristics are critical for understanding its behavior in different environments.
N-(2-oxoazepan-3-yl)propenamide participates in various chemical reactions typical of amides, including:
The reactivity of N-(2-oxoazepan-3-yl)propenamide is influenced by electronic factors from both the azepane ring and propenamide group, making it a versatile candidate for further chemical modifications.
The mechanism of action for N-(2-oxoazepan-3-yl)propenamide involves its interaction with specific biological targets, such as receptors or enzymes. The presence of the azepane ring may enhance binding affinity due to conformational flexibility.
Studies have shown that compounds with similar structures exhibit activity at various receptors, including G protein-coupled receptors (GPCRs). The binding interactions are often characterized by structure-activity relationship (SAR) analyses that help elucidate how modifications to the structure influence biological activity .
Key physical properties include:
Chemical properties include:
Relevant data such as melting points, boiling points, and spectral data (NMR, IR) are essential for characterizing N-(2-oxoazepan-3-yl)propenamide.
N-(2-oxoazepan-3-yl)propenamide has potential applications in:
Formyl Peptide Receptor 2 (Formyl Peptide Receptor 2) operates at the nexus of neuroinflammatory initiation and resolution, functioning as a pattern recognition receptor that responds to both pathogen-associated molecular patterns and damage-associated molecular patterns. This G protein-coupled receptor exhibits remarkable ligand promiscuity, binding structurally diverse molecules including annexin A1, lipoxin A4, and synthetic ureidopropanamide derivatives [9]. In the central nervous system, Formyl Peptide Receptor 2 is constitutively expressed on microglia and astrocytes, with expression significantly upregulated during neuroinflammatory challenges [6] [8]. Its activation state determines functional outcomes: engagement by pro-resolving ligands (e.g., lipoxin A4, annexin A1-derived peptides) triggers signaling cascades that promote inflammation resolution through inhibition of nuclear factor kappa B activity, reduced production of pro-inflammatory cytokines (tumor necrosis factor alpha, interleukin 1 beta, interleukin 6), and enhanced clearance of cellular debris via phagocytosis [1] [8].
Molecular studies reveal that Formyl Peptide Receptor 2 activation stimulates downstream effectors including phosphoinositide 3-kinase/protein kinase B, extracellular signal-regulated kinases 1/2, and p38 mitogen-activated protein kinase pathways. Crucially, pro-resolving Formyl Peptide Receptor 2 signaling induces a metabolic shift in activated microglia from glycolysis toward oxidative phosphorylation, accompanied by reduced lactate production—a metabolic signature of inflammatory resolution [8]. Formyl Peptide Receptor 2 also modulates nicotinamide adenine dinucleotide phosphate oxidase-dependent phosphorylation events, regulating key proteins like heat shock protein 27, oxidative stress responsive kinase 1, and myristolated alanine-rich C-kinase substrate that control microglial inflammatory responses [3].
Table 1: Formyl Peptide Receptor 2 Ligands and Their Functional Consequences in Neuroinflammation
Ligand Type | Representative Ligands | Primary Signaling Effects | Functional Outcome in CNS |
---|---|---|---|
Pro-Resolving Endogenous | Lipoxin A4, Annexin A1, Resolvin D1 | ↓ Nuclear factor kappa B translocation, ↑ Interleukin 10 | Inflammation resolution, Phagocytosis enhancement |
Pro-Inflammatory Endogenous | Serum amyloid A, Amyloid β-42 | ↑ Reactive oxygen species, ↑ Pro-inflammatory cytokines | Chronic inflammation, Neuronal damage |
Synthetic Agonists | Compound 2 (MR39), Compound (S)-11l, C43 | ↓ Tumor necrosis factor alpha, ↓ Interleukin 1 beta, ↓ Caspase-1 | Microglial deactivation, Blood-brain barrier protection |
Synthetic Antagonists | WRW4, Boc2 | Block Formyl Peptide Receptor 2-mediated calcium flux | Context-dependent anti-inflammatory effects |
The concept of biased agonism explains Formyl Peptide Receptor 2's functional duality, where distinct ligands stabilize unique receptor conformations that preferentially activate specific intracellular signaling pathways. Biased signaling underlies the capacity of certain Formyl Peptide Receptor 2 ligands to promote anti-inflammatory outcomes while others exacerbate inflammation. Synthetic ureidopropanamide-based agonists like MR39 and (S)-11l exemplify this phenomenon, as they selectively activate pro-resolving pathways through Formyl Peptide Receptor 2 while avoiding pro-inflammatory cascades [1] [5]. Mechanistically, these agonists induce conformational changes favoring coupling with inhibitory G proteins over β-arrestin recruitment, thereby suppressing nuclear factor kappa B activation and downstream pro-inflammatory gene expression [8] [9].
Biased Formyl Peptide Receptor 2 agonists demonstrate distinct temporal signaling profiles compared to endogenous ligands. The ureidopropanamide derivative MR39 exhibits sustained suppression of lipopolysaccharide-induced nuclear factor kappa B pathway activation in microglia by preventing inhibitor of nuclear factor kappa B alpha degradation and reducing phosphorylated p65 nuclear translocation [5] [8]. This contrasts with the transient effects of natural agonists like lipoxin A4, which undergoes rapid enzymatic inactivation in neural tissue [5]. Importantly, biased agonists also modulate inflammasome pathways; MR39 reduces nod-like receptor family pyrin domain containing 3 expression and caspase-1 activation while decreasing gasdermin D production—key effectors in pyroptotic cell death during neuroinflammation [5].
Formyl Peptide Receptor 2 antagonists like WRW4 and Boc2 exhibit functional selectivity through a distinct mechanism: receptor desensitization. Rather than acting as neutral antagonists, these compounds induce homologous desensitization of Formyl Peptide Receptor 2, effectively preventing subsequent activation by pro-inflammatory ligands [2] [7]. In social isolation-induced depression models, WRW4 administration reduced capillary-associated microglia activation and restored blood-brain barrier integrity, suggesting that Formyl Peptide Receptor 2 blockade can produce functionally anti-inflammatory outcomes in specific neuropathological contexts [7].
Table 2: Biased Signaling Pathways Activated by Different Formyl Peptide Receptor 2 Ligand Classes
Ligand Class | G-Protein Coupling | Downstream Effectors | Microglial Phenotypic Shift | Nuclear Factor Kappa B Regulation |
---|---|---|---|---|
Pro-Resolving Agonists (Lipoxin A4, MR39) | Gαi/o dominant | ↑ Extracellular signal-regulated kinases 1/2, ↓ Reactive oxygen species | Anti-inflammatory (CD206+) | Prevents nuclear translocation |
Pro-Inflammatory Agonists (Serum amyloid A, Amyloid β-42) | Gαq/11 involvement | ↑ Nicotinamide adenine dinucleotide phosphate oxidase, ↑ p38 | Pro-inflammatory (CD38+, CD40+) | Promotes nuclear translocation |
Synthetic Ureidopropanamide Agonists (C43, (S)-11l) | Strong Gαi coupling | ↓ p38, ↑ Protein kinase B | Enhanced phagocytosis | Stabilizes inhibitor of nuclear factor kappa B alpha |
Peptide Antagonists (WRW4, Boc2) | Minimal G-protein activation | Blocks calcium flux | Reduces pro-inflammatory markers | Indirect suppression via desensitization |
Formyl Peptide Receptor 2 modulation demonstrates disease-modifying potential across multiple neurodegenerative models, with efficacy contingent upon ligand bias and disease pathophysiology. In Alzheimer disease models, amyloid precursor protein/presenilin 1 transgenic mice treated with the Formyl Peptide Receptor 2 antagonist Boc2 exhibited improved spatial memory performance, reduced hippocampal amyloid plaque burden, decreased neuronal pathology, and attenuated microglial reactivity [4]. These benefits were attributed to enhanced amyloid degradation and reduced pro-inflammatory signaling. Conversely, the ureidopropanamide agonist MR39 demonstrated efficacy in ex vivo models of neuroinflammation using lipopolysaccharide-stimulated organotypic hippocampal cultures, where it suppressed pro-inflammatory cytokine release and inhibited nod-like receptor family pyrin domain containing 3 inflammasome activation in a Formyl Peptide Receptor 2-dependent manner [5].
The therapeutic effects of Formyl Peptide Receptor 2 ligands extend beyond amyloid pathology. In social isolation-induced depression models, Formyl Peptide Receptor 2 antagonism via WRW4 ameliorated depressive and anxiety-like behaviors while restoring blood-brain barrier integrity [7]. RNA sequencing revealed that social isolation primarily induced changes in genes associated with blood-brain barrier function, followed by alterations in genes related to hormone activity, immune activation, and neuronal function—transcriptomic changes partially reversed by WRW4 treatment. This suggests that Formyl Peptide Receptor 2 modulation affects neurovascular unit components beyond microglia, including endothelial cells and pericytes.
Pharmacokinetic properties significantly influence Formyl Peptide Receptor 2 ligand efficacy in neurological models. The ureidopropanamide agonist (S)-11l exhibits enhanced metabolic stability (half-life = 48 minutes in rat microsomes) and blood-brain barrier penetrance compared to earlier compounds [1]. This enables significant central nervous system exposure following systemic administration, a critical factor for translating Formyl Peptide Receptor 2-targeted therapeutics. Computational studies of ureidopropanamide derivatives reveal that optimized interactions with Formyl Peptide Receptor 2 transmembrane domains (particularly transmembrane domains 3, 4, 6, and 7) correlate with improved functional efficacy in suppressing pro-inflammatory cytokine production and mitochondrial dysfunction in activated microglia [1].
Table 3: Efficacy of Formyl Peptide Receptor 2 Ligands in Neurodegenerative Disease Models
Disease Model | Formyl Peptide Receptor 2 Ligand | Key Therapeutic Outcomes | Proposed Mechanism of Action |
---|---|---|---|
Alzheimer Disease (Amyloid precursor protein/presenilin 1 mice) | Boc2 (antagonist) | ↑ Spatial memory, ↓ Amyloid plaques, ↓ Neuronal loss | Enhanced amyloid degradation, Microglia modulation |
Neuroinflammation (Lipopolysaccharide-stimulated organotypic hippocampal cultures) | MR39 (agonist) | ↓ Tumor necrosis factor alpha/Interleukin 1 beta, ↓ Nod-like receptor family pyrin domain containing 3, ↓ Caspase-1 | Nuclear factor kappa B suppression, Inflammasome inhibition |
Depression (Social isolation model) | WRW4 (antagonist) | ↓ Depressive/anxiety behaviors, ↑ Blood-brain barrier integrity, ↓ Capillary-associated microglia | Transcriptomic normalization, Neurovascular protection |
Neuroinflammation (Primary microglia) | C43 (agonist) | ↓ Nitric oxide/Tumor necrosis factor alpha, ↑ Interleukin 10, ↑ CD206 | p38 Mitogen-activated protein kinase phosphorylation, Metabolic reprogramming |
Molecular docking studies of ureidopropanamide derivatives suggest that specific interactions between the ligand's urea moiety and Formyl Peptide Receptor 2 transmembrane domain 7 residues (particularly Gln 346 and Asn 350) contribute to biased signaling toward anti-inflammatory pathways [1] [9]. Additionally, modifications to the hydrophobic "right-hand" portion of these molecules (e.g., introduction of fluorinated phenyl groups) enhance metabolic stability without compromising Formyl Peptide Receptor 2 affinity—a crucial consideration for chronic neurodegenerative conditions requiring sustained treatment [1]. These structure-activity relationship insights provide a roadmap for developing next-generation Formyl Peptide Receptor 2 modulators with optimized pharmacokinetic and biased signaling profiles for neurological applications.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8